Argatroban - 74863-84-6

Argatroban

Catalog Number: EVT-259970
CAS Number: 74863-84-6
Molecular Formula: C23H36N6O5S
Molecular Weight: 508.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Argatroban is a synthetic, small molecule direct thrombin inhibitor (DTI). It is classified as an anticoagulant and plays a significant role in scientific research as a tool for studying blood coagulation pathways and for developing novel anticoagulant therapies. []

Synthesis Analysis

Argatroban can be synthesized through a multi-step process involving the condensation of (2R,4R)-1-[N(G)-nitro-N(2)-(3-methyl-8-quinolinesulfonyl)-L-arginyl]-4-methyl-2-piperidine carboxylic acid with appropriate reagents. This process yields crude argatroban, which can be further purified to obtain argatroban monohydrate. [] The synthesis can be performed in a continuous process or with an intermediate step isolating purified argatroban. [] Anhydrous argatroban, with distinct physico-chemical characteristics, can also be obtained from argatroban monohydrate. []

Molecular Structure Analysis

The molecular structure of argatroban consists of a peptidomimetic core based on L-arginine and a 3-methyl-8-quinolinesulfonyl moiety. [] This structure enables argatroban to specifically bind to the active site of thrombin. []

Mechanism of Action

Argatroban acts as a direct thrombin inhibitor by reversibly binding to the active site of thrombin. [, , ] Unlike heparin, argatroban does not require antithrombin III for its anticoagulant activity, making it effective even in patients with heparin-induced thrombocytopenia. [] The binding of argatroban to thrombin blocks the enzyme's ability to convert fibrinogen to fibrin, ultimately preventing clot formation. []

Physical and Chemical Properties Analysis

Argatroban is a synthetic peptide analog with a molecular weight of 527.6 g/mol. [] It is primarily hepatically cleared, with a small percentage excreted unchanged in the urine. [] Argatroban has a short half-life, typically around 46 minutes. [] This short half-life allows for rapid onset and offset of anticoagulant effects, making it advantageous for situations requiring precise control of anticoagulation. []

Applications
  • Studying blood coagulation pathways: Researchers utilize argatroban to selectively inhibit thrombin activity in in vitro and in vivo models, enabling the investigation of the specific roles of thrombin in complex coagulation processes. [, , ]
  • Developing novel anticoagulants: Argatroban's unique molecular structure and mechanism of action provide a template for developing new and improved DTIs. Studies examining the interaction of argatroban with other drugs contribute to a deeper understanding of potential drug-drug interactions. []
  • Exploring the role of thrombin in various diseases: Beyond coagulation, thrombin plays a role in inflammation, cell proliferation, and angiogenesis. Argatroban provides researchers with a tool to explore the involvement of thrombin in various pathological conditions, including cancer and stroke. [, ]
  • Investigating the influence of argatroban on different coagulation assays: Studying the effects of argatroban on various coagulation tests, such as prothrombin time (PT), activated partial thromboplastin time (aPTT), thrombin time, and factor activity measurements, allows for a better understanding of how argatroban affects these tests and how to interpret their results in patients receiving argatroban. []
Future Directions
  • Optimizing argatroban dosing in specific patient populations: Further research is needed to refine dosing strategies for argatroban in patients with hepatic or renal impairment, obesity, and critical illness. This includes exploring the use of alternative monitoring methods, such as chromogenic factor X assays or thrombin generation assays, to personalize dosing and improve patient outcomes. [, , , , ]
  • Developing oral formulations of argatroban: The development of an oral formulation of argatroban would greatly improve patient convenience and potentially expand its clinical applications. []
  • Exploring the use of argatroban in new therapeutic areas: Based on its pleiotropic effects, argatroban may hold potential for treating conditions beyond thromboembolic diseases. This includes investigating its utility in cancer, inflammation, and neurodegenerative diseases. [, ]
  • Further investigating the effects of argatroban on specific coagulation assays: Continued research is required to clarify the impact of argatroban on various coagulation tests, particularly in the presence of other factors that may influence coagulation, such as antiphospholipid antibodies or elevated factor VIII levels. [, ]
  • Investigating the potential of argatroban in combination therapies: Exploring the use of argatroban in conjunction with other antithrombotic agents, such as antiplatelet drugs or thrombolytic agents, may lead to improved efficacy and expanded treatment options for conditions like stroke. [, ]

Heparin

Relevance: Heparin is frequently mentioned in the context of argatroban research due to its role in the development of heparin-induced thrombocytopenia (HIT) [, , , , , , , , , , , , , , , , , , , ]. HIT is a serious adverse drug reaction characterized by the formation of antibodies against heparin-platelet factor 4 complexes, leading to platelet activation and a paradoxical increase in thrombotic risk. Argatroban is often used as an alternative anticoagulant in patients with HIT, as it does not cross-react with HIT antibodies.

Bivalirudin

Fondaparinux

Warfarin

Relevance: Warfarin is often used as a long-term anticoagulant option for patients with HIT after they have been stabilized on a parenteral anticoagulant such as argatroban [, , , , , , , , , ]. The transition from argatroban to warfarin therapy requires careful monitoring and dose adjustments to ensure adequate anticoagulation and minimize the risk of bleeding complications.

(2R,4R)-1-[NG-nitro-N2-(3-methyl-8-quinolinesulphonyl)-L-arginyl]-4-methyl-2-piperidine carboxylic acid

Compound Description: This compound serves as the direct precursor in the synthesis of argatroban monohydrate []. It's a crucial intermediate in the process and highlights the specific chemical modifications needed to produce the final active compound.

Properties

CAS Number

74863-84-6

Product Name

Argatroban

IUPAC Name

(2R,4R)-1-[(2S)-5-(diaminomethylideneamino)-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid

Molecular Formula

C23H36N6O5S

Molecular Weight

508.6 g/mol

InChI

InChI=1S/C23H36N6O5S/c1-14-8-10-29(18(12-14)22(31)32)21(30)17(6-4-9-26-23(24)25)28-35(33,34)19-7-3-5-16-11-15(2)13-27-20(16)19/h3,5,7,14-15,17-18,27-28H,4,6,8-13H2,1-2H3,(H,31,32)(H4,24,25,26)/t14-,15?,17+,18-/m1/s1

InChI Key

KXNPVXPOPUZYGB-IOVMHBDKSA-N

SMILES

CC1CCN(C(C1)C(=O)O)C(=O)C(CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C

Solubility

In water, 51.35 mg/L at 25 °C (est)

Synonyms

4-methyl-1-(N(2)-(3-methyl-1,2,3,4-tetrahydro-8-quinolinesulfonyl)-L-arginyl)-2-piperidinecarboxylic acid
Acova
argatroban
MCI 9038
MCI-9038
MD 805
MD-805
MD805
MMTQAP
MPQA
Novastan

Canonical SMILES

CC1CCN(C(C1)C(=O)O)C(=O)C(CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C

Isomeric SMILES

C[C@@H]1CCN([C@H](C1)C(=O)O)C(=O)[C@H](CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.